molecular formula C11H10N2O B13342336 6-cyclopropylphthalazin-1(2H)-one

6-cyclopropylphthalazin-1(2H)-one

Cat. No.: B13342336
M. Wt: 186.21 g/mol
InChI Key: NJAGNIKDLHQUER-UHFFFAOYSA-N
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Description

6-cyclopropylphthalazin-1(2H)-one is a chemical compound with a unique structure that includes a cyclopropyl group attached to a phthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropylphthalazin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with phthalic anhydride, followed by cyclization to form the phthalazinone ring. The reaction conditions often include the use of solvents such as toluene or xylene and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropylphthalazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalic acid derivatives, while reduction could produce cyclopropylphthalazin-1-ol.

Scientific Research Applications

6-cyclopropylphthalazin-1(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-cyclopropylphthalazin-1(2H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone: Lacks the cyclopropyl group but shares the phthalazinone core.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the phthalazinone structure.

    Phthalic Anhydride: A precursor in the synthesis of phthalazinone derivatives.

Uniqueness

6-cyclopropylphthalazin-1(2H)-one is unique due to the presence of both the cyclopropyl group and the phthalazinone core, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

6-cyclopropyl-2H-phthalazin-1-one

InChI

InChI=1S/C11H10N2O/c14-11-10-4-3-8(7-1-2-7)5-9(10)6-12-13-11/h3-7H,1-2H2,(H,13,14)

InChI Key

NJAGNIKDLHQUER-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(C=C2)C(=O)NN=C3

Origin of Product

United States

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